molecular formula C5H10O4S B13653671 3-Ethoxy-3-oxopropane-1-sulfinic acid

3-Ethoxy-3-oxopropane-1-sulfinic acid

Cat. No.: B13653671
M. Wt: 166.20 g/mol
InChI Key: PVMTUWMYPKLZHF-UHFFFAOYSA-N
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Description

3-Ethoxy-3-oxopropane-1-sulfinic acid (C₅H₁₀O₄S) is an organosulfur compound characterized by a propane backbone with a sulfinic acid (-SO₂H) group at position 1, an ethoxy (-OCH₂CH₃) group, and a carbonyl (-C=O) group at position 3. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for sulfonation reactions and as a precursor for sulfonamide derivatives.

The compound’s synthesis likely involves esterification of 3-sulfinopropanoic acid with ethanol or alkylation of sodium sulfinate derivatives. Its stability is influenced by the electron-withdrawing carbonyl and ethoxy groups, which may enhance its acidity compared to simpler sulfinic acids.

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

3-ethoxy-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C5H10O4S/c1-2-9-5(6)3-4-10(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

PVMTUWMYPKLZHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCS(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-3-oxopropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with sulfur dioxide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfinic acid group.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxy-3-oxopropane-1-sulfinic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

    Oxidation: 3-Ethoxy-3-oxopropane-1-sulfonic acid.

    Reduction: 3-Ethoxy-3-hydroxypropane-1-sulfinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-3-oxopropane-1-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinic acid derivatives.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethoxy-3-oxopropane-1-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The ketone group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 3-ethoxy-3-oxopropane-1-sulfinic acid and related compounds are critical for understanding their divergent applications and physicochemical behaviors. Below is a detailed comparison with its closest analog, sodium 3-methoxy-3-oxopropane-1-sulfinate (C₄H₇NaO₄S, ).

Structural and Functional Differences

Substituent Groups :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity and steric bulk compared to the methoxy group in the sodium salt. This difference impacts solubility and reactivity in organic solvents.
  • Sulfinic Acid vs. Sulfinate Salt : The free sulfinic acid (-SO₂H) in the target compound is more acidic (pKa ~2–3) than the sulfinate salt (-SO₂⁻Na⁺), which is stabilized by ionic interactions and exhibits higher water solubility .

Molecular Weight and Formula :

Compound Name Molecular Formula Molecular Weight (g/mol)
3-Ethoxy-3-oxopropane-1-sulfinic acid C₅H₁₀O₄S 166.20
Sodium 3-methoxy-3-oxopropane-1-sulfinate C₄H₇NaO₄S 173.06

Physicochemical Properties

Solubility: The sodium sulfinate salt () is highly water-soluble due to its ionic nature, whereas the free sulfinic acid is more soluble in polar organic solvents (e.g., ethanol, acetone). The ethoxy group reduces aqueous solubility compared to the methoxy analog.

Thermal Stability :

  • Sulfinate salts like sodium 3-methoxy-3-oxopropane-1-sulfinate exhibit higher thermal stability (>300°C decomposition) due to ionic lattice stabilization. In contrast, free sulfinic acids are prone to oxidative degradation at lower temperatures.

Reactivity :

  • The sulfinic acid acts as a stronger acid and a versatile nucleophile in alkylation and condensation reactions.
  • The sulfinate salt is a milder nucleophile, often used in controlled reactions requiring basic conditions.

Research Findings and Trends

  • Synthetic Utility : Sulfinic acid derivatives are increasingly explored in green chemistry for catalytic C-S bond formation. The ethoxy variant’s bulkier structure may enhance regioselectivity in such reactions.
  • Stability Challenges : Free sulfinic acids are less stable than their salts, necessitating storage under inert conditions. Sodium sulfinate derivatives (e.g., ) are preferred for long-term use.

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